2-Methoxycarbonylphenyl beta-D-glucopyranoside

Descripción general

Descripción

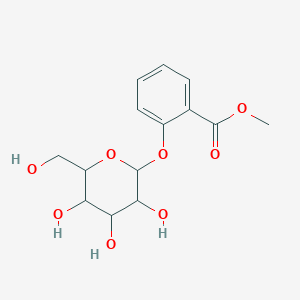

2-Methoxycarbonylphenyl beta-D-glucopyranoside, also known as 2-hydroxyterephthalic acid or 2-hydroxy-1, 4-benzenedicarboxylic acid, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Colorimetric Assays in Clinical Chemistry

2-Methoxycarbonylphenyl derivatives, specifically 2-methoxy-4-(2'-nitrovinyl)-phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, have been used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase in human urine. This method provides a reliable alternative to established assays, offering simplicity and the potential for automation in clinical chemistry laboratories (Yuen et al., 1982).

Liquid Crystalline Behavior Studies

In the field of material science, derivatives of beta-D-glucopyranosides, such as 4-alkoxyphenyl beta-D-glucopyranosides, have been studied for their liquid crystalline properties. These studies, focusing on different alkoxy substituents, contribute to understanding the behavior of these compounds in various phases and their potential applications in creating new materials (Smits et al., 1997).

Glycosylation Potential in Biocatalysis

Research in biocatalysis has explored the use of enzymes like cellobiose phosphorylase for the synthesis of various beta-glucosides, including compounds like octyl beta-D-glucopyranoside. This area of study is significant for the development of new methods in the synthesis of bioactive compounds and understanding enzyme behavior in different solvents (Winter et al., 2015).

Exploration of Novel Compounds in Phytochemistry

The study of plant-derived compounds has led to the isolation of various glucopyranoside derivatives with potential medicinal properties. For example, research on the fruit of anise isolated new compounds like 3-hydroxyanethole beta-D-glucopyranoside and 3-hydroxyestragole beta-D-glucopyranoside, contributing to our understanding of natural product chemistry and potential therapeutic applications (Fujimatu et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Methoxycarbonylphenyl b-D-glucopyranoside are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets within biological systems .

Result of Action

The molecular and cellular effects of 2-Methoxycarbonylphenyl b-D-glucopyranoside’s action are currently unknown

Propiedades

IUPAC Name |

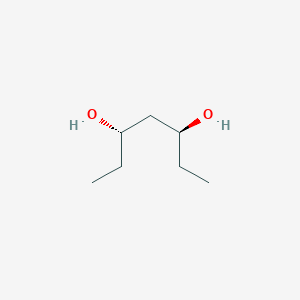

methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKIQNFPVXNOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10019-60-0 | |

| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106 - 108 °C | |

| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)